molecular formula C33H47NO5 B3822055 3-(3-Oxoicosanoylamino)-4-phenoxybenzoic acid

3-(3-Oxoicosanoylamino)-4-phenoxybenzoic acid

Cat. No.: B3822055
M. Wt: 537.7 g/mol
InChI Key: PHKOYZGZBGOCJT-UHFFFAOYSA-N
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Description

3-(3-Oxoicosanoylamino)-4-phenoxybenzoic acid is a complex organic compound characterized by its unique molecular structure This compound contains a benzoic acid core substituted with a phenoxy group and an amide linkage to a long-chain ketone

Properties

IUPAC Name

3-(3-oxoicosanoylamino)-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-28(35)26-32(36)34-30-25-27(33(37)38)23-24-31(30)39-29-21-18-16-19-22-29/h16,18-19,21-25H,2-15,17,20,26H2,1H3,(H,34,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKOYZGZBGOCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)NC1=C(C=CC(=C1)C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxoicosanoylamino)-4-phenoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Amide Linkage: The initial step involves the reaction of 3-oxoicosanoic acid with an appropriate amine to form the amide bond. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the amide linkage.

    Introduction of the Phenoxy Group: The next step involves the introduction of the phenoxy group onto the benzoic acid core. This can be achieved through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzoic acid under basic conditions.

    Final Assembly: The final step involves the coupling of the amide and phenoxy-substituted benzoic acid intermediates to form the target compound. This step may require the use of coupling reagents such as EDCI or DCC to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxoicosanoylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can also be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(3-Oxoicosanoylamino)-4-phenoxybenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Oxoicosanoylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-Oxoicosanoylamino)-4-phenoxybenzoic acid can be compared with other similar compounds, such as:

    4-(4-methoxyphenoxy)-3-(3-oxoicosanoylamino)benzoic acid: This compound has a methoxy group instead of a phenoxy group, which may result in different chemical and biological properties.

    3-(3-Oxohexadecanoylamino)-4-phenoxybenzoic acid: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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